molecular formula C15H23N3 B1622017 Iquindamine CAS No. 55299-11-1

Iquindamine

Cat. No.: B1622017
CAS No.: 55299-11-1
M. Wt: 245.36 g/mol
InChI Key: WLDFBDNWPZFNJD-UHFFFAOYSA-N
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Description

Iquindamine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a member of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iquindamine can be synthesized through several methods, primarily involving the condensation of o-phenylenediamines with dicarbonyl compounds. The reaction typically requires specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Iquindamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products:

Scientific Research Applications

Iquindamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research indicates its potential use in developing new therapeutic drugs for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which iquindamine exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Comparison with Similar Compounds

    Quinoxaline: Shares the core structure but differs in functional groups and specific properties.

    Quinoline: Another heterocyclic compound with a similar ring system but distinct chemical behavior.

    Isoquinoline: Similar in structure but with variations in reactivity and applications.

Uniqueness: Iquindamine stands out due to its specific substitution pattern on the quinoxaline ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

CAS No.

55299-11-1

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C15H23N3/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15/h5-8H,3-4,9-12H2,1-2H3,(H,16,17)

InChI Key

WLDFBDNWPZFNJD-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=NCCC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCNC1=NCCC2=CC=CC=C21

55299-11-1

Origin of Product

United States

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